Alkylsilyl compounds as enablers of atomic layer deposition: analysis of (Et3Si)3As through the GaAs process
Journal of Materials Chemistry C Pub Date: 2015-12-15 DOI: 10.1039/C5TC03079J
Abstract
A new chemistry has been developed to deposit GaAs, the quintessential compound semiconductor. The ALD process is based on a dechlorosilylation reaction between GaCl3 and (Et3Si)3As. Characteristic ALD growth was demonstrated, indicating good applicability of the alkylsilyl arsenide precursor. ALD of GaAs produced uniform, amorphous and stoichiometric films with low impurity content. This was done with saturating growth rates and an easily controlled film thickness. Crystallization was achieved by annealing. Even though the growth rate strongly decreased with increasing deposition temperature, good quality film growth was demonstrated at 175 to 200 °C, indicating the presence of an ALD window.
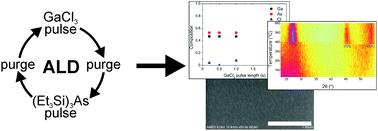
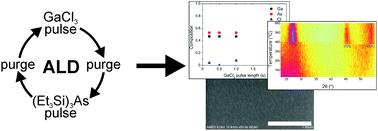
Recommended Literature
- [1] Impact of compatible solutes on the mechanical properties of fibronectin: a single molecule analysis
- [2] Correction: Furin-instructed molecular self-assembly actuates endoplasmic reticulum stress-mediated apoptosis for cancer therapy
- [3] Cold condensation of dust in the ISM
- [4] Back cover
- [5] Probing the neutral graphene–ionic liquid interface: insights from molecular dynamics simulations†
- [6] Effect of Zn2+ ions on the assembly of amylin oligomers: insight into the molecular mechanisms†
- [7] From solid state to in vitro anticancer activity of copper(ii) compounds with electronically-modulated NNO Schiff base ligands†
- [8] On the mechanism of nitrogen photofixation at nanostructured iron titanate films†
- [9] Transfer hydrogenation of phenol over Co-CoOx/N-doped carbon: boosted catalyst performance enabled by synergistic catalysis between Co0 and Coδ+†
- [10] The discovery of antibacterial agents using diversity-oriented synthesis

Journal Name:Journal of Materials Chemistry C
Research Products
-
CAS no.: 10094-41-4
-
CAS no.: 117902-15-5
-
CAS no.: 124387-19-5









